molecular formula C4H8O6S B14471624 2-Hydroxy-2-methyl-3-sulfopropanoic acid CAS No. 65937-93-1

2-Hydroxy-2-methyl-3-sulfopropanoic acid

Cat. No.: B14471624
CAS No.: 65937-93-1
M. Wt: 184.17 g/mol
InChI Key: PRGOSNKTDGGNNV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-sulfopropanoic acid is an organic compound with the molecular formula C4H8O6S It is a derivative of propanoic acid and contains both hydroxyl and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-sulfopropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxyisobutyric acid with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-sulfopropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonic acid group can be reduced to form sulfonates or sulfides.

    Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce sulfonates or sulfides.

Scientific Research Applications

2-Hydroxy-2-methyl-3-sulfopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-sulfopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with enzymes and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyisobutyric acid: Similar in structure but lacks the sulfonic acid group.

    Lactic acid: Contains a hydroxyl group but differs in the overall structure and functional groups.

    α-Hydroxyisobutyric acid: Another related compound with a hydroxyl group but different chemical properties.

Uniqueness

2-Hydroxy-2-methyl-3-sulfopropanoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its role in various scientific fields highlight its significance.

Properties

CAS No.

65937-93-1

Molecular Formula

C4H8O6S

Molecular Weight

184.17 g/mol

IUPAC Name

2-hydroxy-2-methyl-3-sulfopropanoic acid

InChI

InChI=1S/C4H8O6S/c1-4(7,3(5)6)2-11(8,9)10/h7H,2H2,1H3,(H,5,6)(H,8,9,10)

InChI Key

PRGOSNKTDGGNNV-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)O)(C(=O)O)O

Origin of Product

United States

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